molecular formula C11H15NO2 B3022765 (R)-methyl 2-(benzylamino)propanoate CAS No. 120571-58-6

(R)-methyl 2-(benzylamino)propanoate

Cat. No.: B3022765
CAS No.: 120571-58-6
M. Wt: 193.24 g/mol
InChI Key: HIVDOHPKFIBYPZ-SECBINFHSA-N
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Description

(R)-methyl 2-(benzylamino)propanoate is a chiral compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is an amino acid derivative that has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Catalyst Development

(R)-methyl 2-(benzylamino)propanoate has been used in catalyst development, particularly in the production of methyl propanoate via methoxycarbonylation of ethene. This process involves the use of a highly active and selective catalyst based on a zero-valent palladium complex (Clegg et al., 1999).

Synthesis of Heterocyclic Systems

The compound plays a role in the synthesis of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a versatile reagent for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyridazines, has been developed from analogs of this compound (Pizzioli et al., 1998).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been utilized in drug synthesis. An example is the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the development of an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).

Radiotherapy Applications

The compound has found applications in radiotherapy. Rhodium complexes of two bidentate secondary amine oxime ligands, derived from this compound, have been synthesized for labeling proteins with Rh complexes, which can be used in internal radiotherapy applications (Efe et al., 1991).

Enzyme Research

In enzyme research, the compound has been used in studies involving the improvement of enantioselectivity of enzymes. For example, Candida rugosa lipase was used for the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, demonstrating the enzyme's potential for stereoselective transformations (Cipiciani et al., 1998).

Material Science

In material science, this compound derivatives are used in the development of electrogenerated networks with electrochromic properties. For instance, poly(4-(diphenylamino)benzyl methacrylate), derived from 4-(diphenylamino) benzyl 2-bromo-2-methyl-propanoate, exhibits notable electrochromic properties, useful in various applications (Negru et al., 2014).

Stereochemistry

The compound has also been central to studies in stereochemistry, such as the investigation of stereochemical relations in compounds with a stereogenic N-O axis. This research contributes to understanding the geometric and structural aspects of similar compounds (Hartung et al., 2003).

Properties

IUPAC Name

methyl (2R)-2-(benzylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVDOHPKFIBYPZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120571-58-6
Record name methyl (2R)-2-(benzylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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